Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a unique structure that features a thieno ring fused to a pyrimidine ring, along with various functional groups. It is identified by its CAS number 23903-53-9 and has the molecular formula .
This compound is primarily sourced from chemical suppliers and research institutions focusing on organic synthesis and medicinal chemistry. It is classified as a thienopyrimidine derivative, which has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .
The synthesis of Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route begins with the formation of the thieno[2,3-d]pyrimidine core followed by functionalization to introduce the ethyl ester group.
Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has a complex molecular structure characterized by:
The compound's molecular weight is approximately 240.29 g/mol. Its structural formula can be represented as follows:
Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions:
The mechanism of action for Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. Its structural configuration allows it to fit into active sites of enzymes effectively inhibiting their activity. This inhibition can disrupt metabolic pathways in microorganisms or interfere with cancer cell proliferation .
Relevant analytical data includes spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has significant potential in scientific research due to its biological activities:
Thieno[2,3-d]pyrimidines are bicyclic systems formed by fusing thiophene (position 2,3) with pyrimidine (position 4,5). The core scaffold is systematically numbered with thiophene as the parent ring: C6-C7 (thiophene) bond with C4-N3 (pyrimidine), creating a planar, π-conjugated framework [3] [7]. The compound of interest features:
This substitution pattern classifies it as a 4-oxo-3,4-dihydro derivative, distinct from fully aromatic thienopyrimidines. The 3,4-dihydro form enhances hydrogen-bonding capacity via the N3-H group, critical for kinase inhibition. Synthetic routes typically involve:
Table 2: Structurally Related Thieno[2,3-d]pyrimidine Derivatives
Compound | Key Structural Modifications | Synthetic Route |
---|---|---|
Methyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | Ethyl → Methyl ester | Esterification of acid intermediate |
N-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | Ethyl carboxylate → Amide; C5-methyl retained | Nucleophilic substitution |
Morpholine-based thieno[2,3-d]pyrimidines | 4-Oxo replaced with morpholine | POCl₃ chlorination + morpholine displacement |
The 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine core exhibits broad pharmacological relevance, primarily as a kinase inhibitor in oncology. Key mechanisms include:
Table 3: Pharmacological Profiles of Selected 4-Oxo-thieno[2,3-d]pyrimidines
Biological Target | Derivative Structure | Activity | Cellular Effect |
---|---|---|---|
EGFR/VEGFR-2 | 6-Phenylthieno[2,3-d]pyrimidine | IC₅₀ = 91.7 nM (EGFR) | Suppresses phosphorylation of EGFR/AKT/mTOR |
PI3Kβ/PI3Kγ | Morpholine at C4; aryl at C2 | 84% inhibition (PI3Kγ) | Blocks PIP₃ production |
c-Met kinase | Furo[3,2-d]pyrimidine analog | IC₅₀ = 35.7 nM | Inhibits cell migration (U-87MG glioblastoma) |
Ethyl Carboxylate (C6 Position)
The ethyl ester at C6 balances lipophilicity (logP ≈ 1.8) and cell membrane permeability. Compared to methyl esters, ethyl derivatives exhibit:
Methyl Groups (C2 and C5 Positions)
4-Oxo Moiety
The 4-oxo group is pharmacophoric for hinge-binding:
Table 4: Impact of Substituents on Physicochemical and Target Binding Properties
Substituent | Position | Key Effects | Consequence on Bioactivity |
---|---|---|---|
Ethyl carboxylate | C6 (thiophene) | Moderate lipophilicity (cLogP ≈ 1.5) | Optimal logD for blood-brain barrier penetration |
Methyl | C2 (pyrimidine) | Steric shielding of N3; electron donation | Stabilizes tautomer; enhances metabolic stability |
Methyl | C5 (thiophene) | Planarization of core via steric repulsion | Strengthens π-stacking in hydrophobic pockets |
4-Oxo | Pyrimidine C4 | H-bond donation/acceptance; tautomerism | Critical for hinge region binding in kinases |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: